

Technical Guide: Physicochemical Properties and Experimental Analysis of Methyl 2-(aminosulfonyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-(aminosulfonyl)benzoate*

Cat. No.: *B1209806*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminosulfonyl)benzoate, with CAS number 57683-71-3, is a chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its molecular structure, which incorporates a methyl ester and a sulfonamide group on a benzene ring, makes it a versatile building block for more complex molecules. Notably, it is utilized in the preparation of pyrazol-benzenesulfonamides and serves as an intermediate in the synthesis of pharmaceuticals like sulpiride.^{[1][2][3]} This guide provides an in-depth overview of its melting point, a critical parameter for its identification and purity assessment, along with relevant experimental protocols and logical workflows.

Physicochemical Data

The key physical and chemical properties of **Methyl 2-(aminosulfonyl)benzoate** are summarized below. The melting point is a crucial indicator of purity for this solid compound.

Property	Value	References
Appearance	White to almost white powder or crystals	[4]
Melting Point	124.0 to 129.0 °C	[4]
126-128 °C (literature value)	[1][5]	
Molecular Formula	C ₈ H ₉ NO ₄ S	[2][6][7][8]
Molecular Weight	215.23 g/mol	[2][5][8]
Purity (Typical)	≥ 98.0%	[1][4][5]
CAS Number	57683-71-3	[2][6]

Experimental Protocols

Determination of Melting Point

The melting point of **Methyl 2-(aminosulfonyl)benzoate** is determined using the capillary melting point method. This standard procedure provides a melting range, which is indicative of the compound's purity.

Apparatus and Materials:

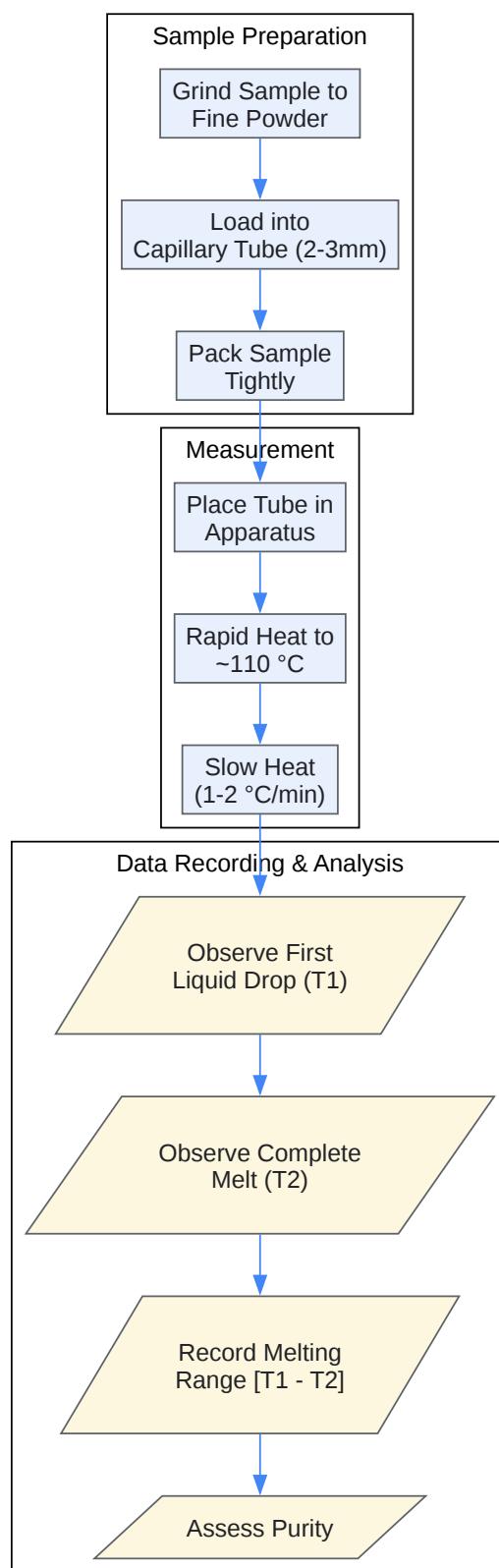
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- **Methyl 2-(aminosulfonyl)benzoate** sample, finely powdered
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **Methyl 2-(aminosulfonyl)benzoate** sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a

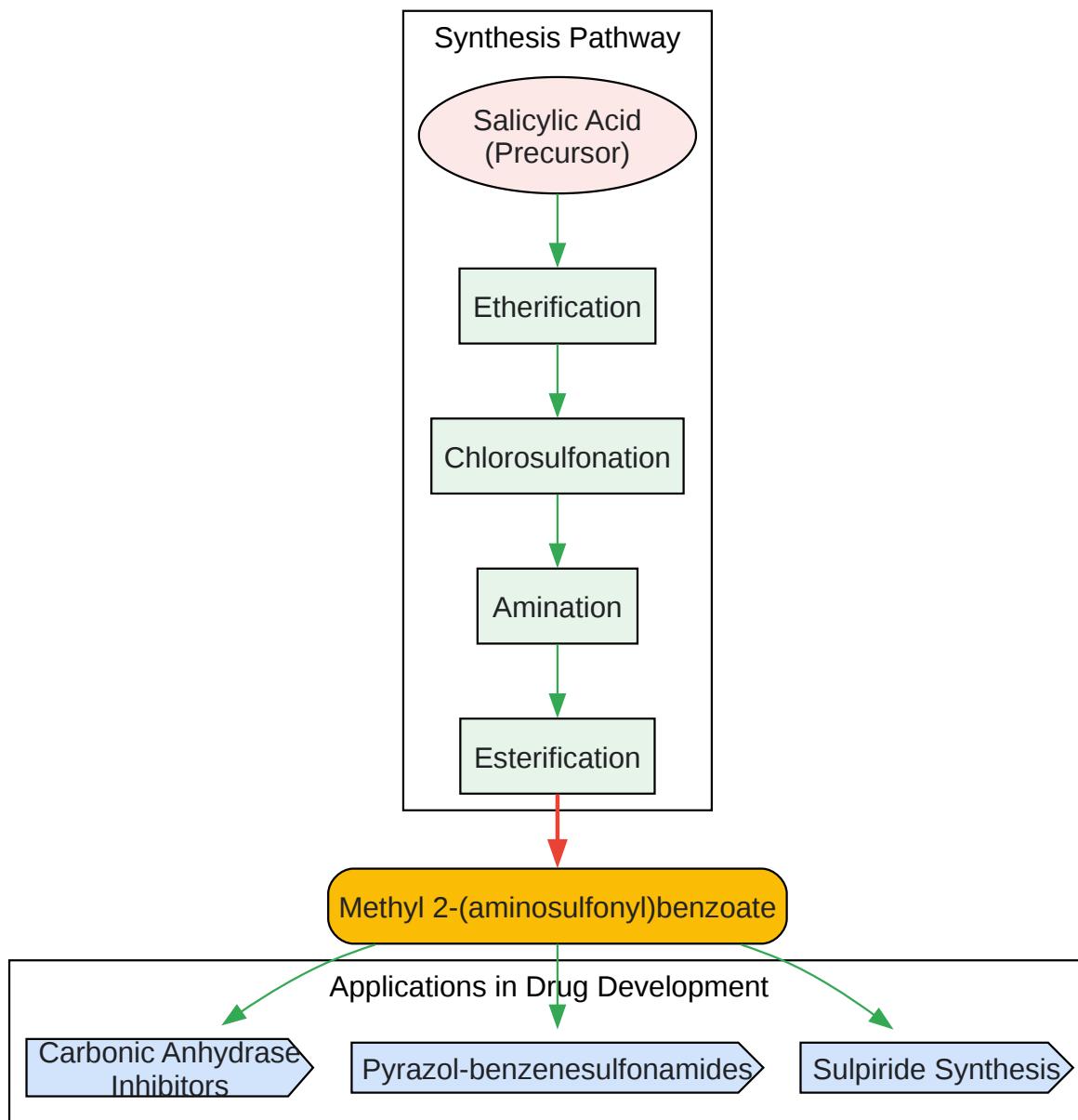
mortar and pestle.

- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. A sample height of 2-3 mm is sufficient.
- Packing the Sample: To ensure the sample is tightly packed at the bottom of the tube, drop the capillary tube (sealed end down) through a long glass tube (e.g., a condenser) onto a hard surface several times.
- Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating and Observation:
 - Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approximately 126 °C).
 - Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
 - Continuously observe the sample through the magnifying lens.
- Recording the Melting Range:
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
- Purity Interpretation: A sharp melting range (e.g., 1-2 °C) is indicative of a high-purity compound. A broad or depressed melting range suggests the presence of impurities.


Synthesis Overview

Methyl 2-(aminosulfonyl)benzoate is often synthesized from precursors such as salicylic acid or methyl salicylate.^{[3][9]} A generalized synthetic route starting from salicylic acid involves a multi-step process that includes etherification, chlorosulfonation, amination, and finally,

esterification.[3] The purity of the final product is typically confirmed by HPLC and its structure by NMR.[3]


Diagrams and Workflows

Experimental Workflow: Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid compound.

Logical Relationship: Synthesis and Application

[Click to download full resolution via product page](#)

Caption: Synthesis pathway and applications of **Methyl 2-(aminosulfonyl)benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(aminosulfonyl)benzoate 98 57683-71-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-(Aminosulfonyl)benzoate | 57683-71-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Methyl 2-(aminosulfonyl)benzoate 98 57683-71-3 [sigmaaldrich.com]
- 6. Methyl 2-(aminosulfonyl)benzoate [webbook.nist.gov]
- 7. mzCloud – Methyl 2 aminosulfonyl benzoate [mzcloud.org]
- 8. bocsci.com [bocsci.com]
- 9. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Experimental Analysis of Methyl 2-(aminosulfonyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209806#methyl-2-aminosulfonyl-benzoate-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com